N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to an inhibition of the growth of the cancer . Notably, some of the compounds exhibited very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Biochemical Analysis
Biochemical Properties
The compound N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide has been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Cellular Effects
This compound has been observed to influence cell function in several ways. It has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biological Activity
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.44 g/mol
- CAS Number : Not specified in the sources but can be derived from its molecular structure.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds containing a 1,2,4-triazole moiety show potent activity against various bacterial strains, particularly Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
Key Findings :
- The compound's antibacterial efficacy was evaluated in vitro against several strains.
- Minimum Inhibitory Concentration (MIC) values were reported as low as 5 µg/mL for some derivatives .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This action makes them effective against pathogens such as Candida albicans .
Case Study :
A derivative of the compound was tested for its antifungal activity against multiple strains of Candida, showing promising results comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (SKOV3) cell lines.
Research Findings :
- Compounds with a similar structure have shown IC50 values ranging from 13.67 to 18.62 µM against cancer cell lines .
- The presence of trifluoromethyl groups in the structure may enhance the overall potency of these compounds due to increased lipophilicity and metabolic stability.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the triazole ring or phenyl groups can significantly alter their pharmacological profiles.
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl group at position 3 | Increases lipophilicity and enhances antibacterial activity |
Ethoxy substitution | Improves solubility and bioavailability |
Benzene ring modifications | Alters interaction with bacterial enzymes |
Properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTSETDOPKYBHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.